molecular formula C24H42O5 B12741857 Isosorbide 2-oleate CAS No. 4252-71-5

Isosorbide 2-oleate

Cat. No.: B12741857
CAS No.: 4252-71-5
M. Wt: 410.6 g/mol
InChI Key: JDRAOGVAQOVDEB-ANOHMWSOSA-N
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Description

Isosorbide 2-oleate is a bio-based ester derived from isosorbide (1,4:3,6-dianhydrohexitol) and oleic acid. Isosorbide, a starch-derived bicyclic diol, is widely used to synthesize polymers and additives due to its rigidity, thermal stability, and sustainability . Esters like this compound are typically synthesized via esterification reactions, analogous to mono-acrylated isosorbide production (e.g., using acid catalysts) . Such esters enhance polymer properties, acting as plasticizers or comonomers to improve mechanical strength and thermal resistance .

Properties

CAS No.

4252-71-5

Molecular Formula

C24H42O5

Molecular Weight

410.6 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1

InChI Key

JDRAOGVAQOVDEB-ANOHMWSOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide 2-oleate typically involves the esterification of isosorbide with oleic acid. This reaction can be catalyzed by various catalysts, such as sulfuric acid, p-toluenesulfonic acid, or titanium(IV) butoxide. The reaction is usually carried out at elevated temperatures, around 220°C, for several hours to achieve a high degree of esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and high-purity reactants can enhance the yield and purity of the final product. Additionally, the reaction can be carried out under reduced pressure to remove water formed during the esterification process, further driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Isosorbide 2-oleate can undergo various chemical reactions, including:

    Oxidation: The oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxidized this compound.

    Reduction: Isosorbide and oleyl alcohol.

    Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.

Scientific Research Applications

Isosorbide 2-oleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isosorbide 2-oleate primarily involves its interaction with polymer matrices when used as a plasticizer. The ester linkage allows it to integrate into the polymer chains, reducing intermolecular forces and increasing flexibility. In biological applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Acrylated Isosorbide

  • Structure : Esterified with acrylic acid at one hydroxyl group.
  • Synthesis : Direct esterification of isosorbide and acrylic acid using p-toluenesulfonic acid .
  • Properties :
    • Thermal : Increases PMMA’s glass transition temperature (Tg) from 105°C (0% content) to 120°C (15% content). Initial decomposition temperature (T5%) rises from 270°C to 290°C .
    • Mechanical : Tensile strength improves by 25%, and impact strength doubles at 15% molar content .
  • Applications : Military/aeronautical materials, high-performance polymers .

Isosorbide Dimethyl Ether

  • Structure : Ether derivative with methyl groups at hydroxyl positions.
  • Synthesis: Not detailed in evidence, but likely via Williamson ether synthesis.
  • Properties: Solubility: Effective solvent for polar and nonpolar compounds, with low toxicity . Sustainability: Biodegradable and renewable, unlike petrochemical solvents .
  • Applications : Green solvent, plasticizer, or polymer intermediate .

Isosorbide Dihydrogen Phosphate

  • Structure : Phosphate ester at hydroxyl groups.
  • Properties :
    • Pharmacological : Inhibits butyrylcholinesterase (BuChE) with IC50 values in micromolar range. Activity depends on substituent orientation at the 5-position .
  • Applications : Neurodegenerative disease therapeutics .

Isosorbide Dinitrate

  • Structure : Nitrate ester at both hydroxyl groups.
  • Synthesis : Nitration of isosorbide.
  • Properties :
    • Pharmacokinetics : Rapid vasodilation via nitric oxide release .
  • Applications : Angina treatment .

Comparative Analysis Table

Compound Structure Key Properties Applications Evidence
Isosorbide 2-Oleate Oleate ester Expected high thermal stability, plasticizing efficiency Polymers, bioplastics Inferred
Mono-Acrylated Isosorbide Acrylate ester Tg: +15°C, T5%: +20°C, tensile: +25%, impact: +100% High-performance polymers
Isosorbide Dimethyl Ether Dimethyl ether Low toxicity, biodegradability, solvent versatility Green solvents, plasticizers
Isosorbide Dihydrogen Phosphate Phosphate ester BuChE inhibition (IC50 ~4.8 μM) Pharmaceuticals
Isosorbide Dinitrate Nitrate ester Rapid vasodilation Cardiovascular therapeutics

Key Research Findings

Thermal Performance: Mono-acrylated isosorbide significantly outperforms unmodified PMMA, suggesting ester derivatives like 2-oleate could similarly enhance thermal stability in polymers .

Biodegradability : Ether derivatives (e.g., dimethyl ether) emphasize the sustainability advantage of isosorbide-based compounds over petrochemicals .

Structural Sensitivity : Pharmacological activity in dihydrogen phosphate derivatives depends on substituent orientation, highlighting the importance of stereochemistry in functional performance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isosorbide 2-oleate, and how can purity be validated?

  • Methodology : Use acid-catalyzed esterification of isosorbide with oleic acid, monitoring reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Validate purity using 1^1H/13^13C NMR and HPLC with UV detection (210 nm) .
  • Key Data : Compare yields under varying catalysts (e.g., ZnCl₂ vs. H₂SO₄) and temperatures (80–120°C). Document retention times and spectral peaks for reproducibility .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodology : Adhere to protocols from peer-reviewed studies (e.g., molar ratios, solvent systems). Include detailed supplementary materials (reagent grades, equipment specifications) .
  • Example : A 1:1.2 molar ratio of isosorbide to oleic acid with 0.5 wt% ZnCl₂ at 100°C for 6 hours achieves >85% yield .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound’s thermal stability?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. Pair with GC-MS to identify degradation byproducts (e.g., isomerized derivatives or oleic acid residues) .
  • Data Conflict Resolution : Compare results with isomerization studies in molten salts (e.g., ZnCl₂ stabilization reduces degradation at 220°C vs. uncatalyzed systems) .

Q. How do isomerization pathways of this compound impact its pharmacological activity?

  • Methodology : Synthesize isosorbide isomers (e.g., isoidide-2-oleate) and compare in vitro efficacy (e.g., vasodilation assays). Use molecular docking to assess binding affinity variations .
  • Key Insight : Isosorbide isomerization in aqueous systems (e.g., nickel/copper catalysts) shifts equilibrium toward isoidide, altering bioactivity .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry. Cross-reference with X-ray crystallography data for confirmation .

Data Presentation and Reproducibility

Table 1 : Comparative Analysis of this compound Synthesis Methods

CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)Reference
ZnCl₂10068799.2
H₂SO₄12047897.5
Amberlyst9088298.1

Table 2 : Thermal Degradation Byproducts of this compound

ConditionByproductIdentified Via
220°C (N₂)Isoidide-2-oleateGC-MS, 1^1H NMR
220°C (air)Oleic acid peroxidesFTIR, TGA

Methodological Best Practices

  • Reproducibility : Document all experimental variables (e.g., solvent batch, humidity) in supplementary materials .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to validate significance of yield differences across trials .
  • Ethical Compliance : For pharmacological studies, follow protocols for human/animal trials (e.g., IRB approvals, control groups) .

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